molecular formula C14H23NO4 B13328745 1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B13328745
M. Wt: 269.34 g/mol
InChI Key: VPXHGWBIZJRBKC-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of tert-butyl, ethyl, and dihydropyrrole groups, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of tert-butyl and ethyl groups through alkylation reactions. The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
  • tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Uniqueness

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-ethyl-2,5-dihydropyrrole-1,3-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-6-10-8-15(13(17)19-14(3,4)5)9-11(10)12(16)18-7-2/h6-9H2,1-5H3

InChI Key

VPXHGWBIZJRBKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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